(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid
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Overview
Description
(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of alpha-hydroxy acids It features a bromine atom attached to the phenyl ring and a hydroxyl group on the second carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method is the bromination of phenylacetic acid derivatives, followed by a hydroxylation step. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Hydroxide ions, other nucleophiles
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a phenylpropanoic acid derivative
Substitution: Formation of various substituted phenylpropanoic acids
Scientific Research Applications
(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
DL-α-Bromophenylacetic acid: Another brominated phenylacetic acid derivative with similar chemical properties.
Phenylboronic acids: Compounds with a phenyl ring and boronic acid group, used in similar applications.
Uniqueness
(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid is unique due to its specific structural features, including the stereochemistry at the alpha carbon and the presence of both bromine and hydroxyl groups.
Properties
CAS No. |
458528-69-3 |
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Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(2S)-3-(2-bromophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
AYQJHOHINJJANF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)Br |
Origin of Product |
United States |
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